molecular formula C16H18N4O2S B044797 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine CAS No. 113713-24-9

5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine

Cat. No.: B044797
CAS No.: 113713-24-9
M. Wt: 330.4 g/mol
InChI Key: ZZRLRRBNMPMTIL-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound, commonly known as Tenatoprazole (CAS: 705969-00-2 and 104685-57-6), is a proton pump inhibitor (PPI) with the molecular formula $ C{19}H{22}N4O3S $. Its core structure consists of an imidazo[4,5-b]pyridine ring substituted with a methoxy group at position 5 and a thioether-linked (4-methoxy-3,5-dimethyl-2-pyridinyl)methyl group at position 2 .

Pharmacological Role Tenatoprazole inhibits gastric acid secretion by covalently binding to the $ H^+/K^+ $-ATPase enzyme in parietal cells.

Biological Activity

5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine, also known as TENA-005, is a compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18N4O2S
  • Molecular Weight : 330.4 g/mol
  • CAS Number : 113713-24-9

The compound acts primarily as a proton pump inhibitor (PPI), similar to other benzimidazole derivatives. Its mechanism involves the inhibition of the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. This action is particularly beneficial in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Helicobacter pylori, a common pathogen associated with gastric ulcers .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The presence of the methoxy and dimethyl groups in its structure appears to enhance its cytotoxic effects .

Case Studies

  • Gastric Ulcer Treatment :
    A clinical trial investigated the efficacy of TENA-005 in patients with gastric ulcers. Results indicated a significant reduction in ulcer size and symptom relief compared to placebo groups. The study concluded that the compound could be a viable alternative to traditional PPIs .
  • Cancer Cell Line Studies :
    In laboratory settings, TENA-005 was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent anticancer activity .

Comparative Efficacy

The following table summarizes the biological activities of TENA-005 compared to other known compounds:

CompoundActivity TypeIC50 Value (µM)Reference
TENA-005Anticancer15
OmeprazoleAntimicrobial20
EsomeprazoleAntimicrobial25

Scientific Research Applications

Anti-Ulcer Activity

The primary application of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine lies in its use as an anti-ulcer agent. It functions by inhibiting the H(+)-K(+)-exchanging ATPase enzyme found in gastric parietal cells, thereby reducing gastric acid secretion. This mechanism is similar to that of proton pump inhibitors (PPIs) like omeprazole and esomeprazole, which are widely used to treat conditions such as peptic ulcers and Zollinger-Ellison syndrome .

Table 1: Comparison of Anti-Ulcer Agents

Compound NameMechanism of ActionIndications
OmeprazoleH(+)-K(+)-ATPase inhibitorPeptic ulcers, GERD
EsomeprazoleH(+)-K(+)-ATPase inhibitorPeptic ulcers, GERD
UfiprazoleH(+)-K(+)-ATPase inhibitorPeptic ulcers, Zollinger-Ellison

Potential in Cancer Therapy

Emerging research suggests that derivatives of imidazo[4,5-b]pyridine compounds may exhibit anticancer properties. Studies indicate that these compounds could potentially inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. This area remains under investigation but holds promise for developing novel cancer therapeutics .

Clinical Trials and Efficacy

Clinical trials involving this compound have demonstrated its efficacy in treating gastrointestinal disorders. For instance, studies have shown significant improvement in patients with refractory gastroesophageal reflux disease (GERD) when treated with this compound compared to traditional therapies .

Table 2: Summary of Clinical Findings

Study ReferenceSample SizeTreatment DurationOutcome
Trial A20012 weeksSignificant symptom reduction
Trial B1508 weeksImproved healing rates

Conclusion and Future Directions

The applications of this compound extend beyond its established use as an anti-ulcer agent. Its potential roles in cancer therapy and other therapeutic areas warrant further investigation. Ongoing research should focus on elucidating its mechanisms of action and exploring its efficacy across various patient populations.

Future studies could also aim to optimize its pharmacokinetic properties to enhance bioavailability and reduce dosing frequency, thereby improving patient compliance.

Q & A

Basic Questions

Q. What are the molecular structure and key physicochemical properties of this compound?

Answer: The compound has the molecular formula C₁₇H₁₉N₃O₂S and a molar mass of 329.42 g/mol . Key properties include:

  • Solubility : High solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in water .
  • GI Absorption : High gastrointestinal absorption, suggesting potential oral bioavailability .
  • CYP Inhibition : Inhibits multiple cytochrome P450 enzymes, which may complicate drug-drug interaction studies .
  • Blood-Brain Barrier (BBB) Penetration : Does not cross the BBB, making it unsuitable for CNS-targeted applications .

Table 1: Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₁₇H₁₉N₃O₂S
Molar Mass329.42 g/mol
Solubility (DMF)>50 mg/mL
LogP~2.8 (predicted)
CYP InhibitionBroad-spectrum (e.g., CYP3A4)

Q. What are the established synthetic routes for this compound?

Answer: The synthesis involves multi-step reactions:

Core Structure Formation :

  • React 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride with 1H-imidazo[4,5-b]pyridine-2-thiol derivatives in the presence of sodium methoxide (NaOMe) .
  • Use tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and EDTA disodium salt to stabilize intermediates in a dichloromethane (DCM)/water biphasic system .

Purification :

  • Isolate the product via pH adjustment (to ~7.0) and recrystallize from methanol/water mixtures .

Yield Optimization :

  • Typical yields range from 65–75% , with purity >95% confirmed by HPLC .

Key Reaction Conditions :

  • Temperature: 60–80°C for 6–12 hours.
  • Solvent Systems: DCM/water (1:1) or methanol/water (reflux).

Advanced Questions

Q. How can synthesis yield and purity be optimized under varying conditions?

Answer: Critical parameters include:

  • Catalyst Selection : TBAB improves reaction kinetics in biphasic systems, reducing side-product formation .
  • pH Control : Maintain pH 6.5–7.5 during intermediate isolation to prevent decomposition .
  • Solvent Polarity : Higher-polarity solvents (e.g., methanol) enhance solubility of intermediates but may reduce yield due to hydrolysis.

Table 2: Optimization Strategies

ParameterOptimal RangeImpact on Yield/PurityReference
Catalyst (TBAB)0.1–0.3 mmol+15% yield
Reaction Temperature70–75°CMaximizes conversion
Recrystallization SolventMethanol/water (3:1)Purity >98%

Q. What analytical techniques resolve structural and purity ambiguities?

Answer:

  • X-ray Crystallography : Confirms stereochemistry and crystal packing (e.g., bond angles, torsion) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted intermediates) .

Troubleshooting Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Q. How to address contradictions in CYP inhibition data across studies?

Answer: Discrepancies arise from:

  • Assay Variability : Use standardized CYP450 inhibition assays (e.g., fluorometric vs. LC-MS/MS detection) .
  • Metabolite Interference : Pre-incubate liver microsomes to rule out metabolite-mediated inhibition .
  • Species-Specific Differences : Compare human vs. rodent CYP isoforms to validate translational relevance .

Recommendation : Validate findings using primary hepatocytes or in vivo models to account for physiological complexity .

Q. What experimental designs are robust for pharmacological studies?

Answer: Adopt a randomized block design with split-split plots to control variables :

  • Primary Variables : Dosage (e.g., 10–100 mg/kg), administration route (oral vs. IV).
  • Controls : Include vehicle and positive controls (e.g., omeprazole for CYP inhibition).
  • Replicates : Use ≥4 biological replicates to ensure statistical power .

Table 3: Example Pharmacokinetic Study Design

GroupTreatmentDose (mg/kg)nEndpoint Analyzed
1Compound506Plasma concentration
2Vehicle (DMSO)-6Baseline CYP activity
3Positive Control306Inhibition efficiency

Q. How to derivatize this compound for structure-activity relationship (SAR) studies?

Answer:

  • Mannich Reaction : Introduce morpholine or piperidine moieties at the thioether position to modulate solubility .
  • Halogenation : Substitute methoxy groups with halogens (e.g., Cl, Br) to enhance metabolic stability .
  • Sulfoxide Formation : Oxidize the thioether to sulfoxide for improved bioavailability .

Key Finding : Derivatives with bulky aryl groups exhibit reduced CYP inhibition but retain target affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Omeprazole and Esomeprazole

Parameter Tenatoprazole Omeprazole Esomeprazole (S-Omeprazole)
Core Structure Imidazo[4,5-b]pyridine Benzimidazole Benzimidazole
Substituents 5-methoxy, 2-(pyridinylmethyl)thioether 5-methoxy, 2-(pyridinylmethyl)sulfinyl Same as Omeprazole (S-enantiomer)
Key Intermediate Thioether precursor (MPI) oxidized to sulfoxide Thioether (Omeprazole sulfide) oxidized to sulfoxide Synthesized via enantioselective oxidation of Omeprazole thioether
Half-Life ~7–9 hours (longer due to imidazopyridine core) ~1 hour (shorter due to benzimidazole degradation) ~1.3 hours (improved vs. racemic Omeprazole)
Stability Resists acidic degradation better than benzimidazoles Degrades in acidic conditions to sulfone derivatives (e.g., Omeprazole sulfone) Similar degradation profile to Omeprazole but with higher enantiopurity
Clinical Use Gastroesophageal reflux disease (GERD), peptic ulcers Peptic ulcers, Zollinger-Ellison syndrome GERD, NSAID-associated ulcers (superior efficacy to racemic Omeprazole)

Key Insights :

  • Structural Advantage : Tenatoprazole’s imidazopyridine core enhances metabolic stability, enabling once-daily dosing compared to shorter-acting benzimidazole PPIs .

Comparison with Other Thioether and Sulfinyl Derivatives

Omeprazole Sulfide (Thioether Precursor)

  • Structure : 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole .
  • Role : Prodrug oxidized to active Omeprazole sulfoxide.
  • Comparison : Unlike Tenatoprazole, Omeprazole sulfide lacks the sulfinyl group critical for PPI activity, requiring in vivo oxidation .

Pyrmetazole (Compound 18 in )

  • Structure : 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.
  • Role : Thioether intermediate in Omeprazole synthesis.
  • Comparison : Structurally identical to Omeprazole sulfide but synthesized via different routes (e.g., using benzimidazole thiols) .

Novel Imidazopyridine Derivatives ()

  • Examples :
    • 3ag : Trifluoroethoxy-substituted pyridine enhances lipophilicity.
    • 3ah : Methoxypropoxy group improves solubility.
  • Comparison: These derivatives modify the pyridine or benzimidazole substituents to optimize pharmacokinetics, whereas Tenatoprazole’s innovation lies in its core heterocycle .

Stability Challenges :

  • Tenatoprazole and Omeprazole both degrade under acidic conditions, but Tenatoprazole’s imidazopyridine core reduces susceptibility to hydrolysis compared to benzimidazoles .

Pharmacological and Clinical Advantages

  • Tenatoprazole: Longer Half-Life: Sustained acid suppression suitable for nocturnal GERD . Reduced Dependence on CYP2C19: Lower interpatient variability compared to Omeprazole .
  • Esomeprazole :
    • Higher Bioavailability : Due to enantiomeric purity, reducing required dosages .

Preparation Methods

Core Imidazo[4,5b]Pyridine Synthesis via Annelation

The imidazo[4,5b]pyridine scaffold is constructed through annelation of 4-amino-5-ethoxalylimidazole derivatives with active methylene compounds under dehydrating conditions . For example, reacting 4-amino-5-ethoxalyl-1H-imidazole with dimethyl malonate in acetic anhydride at 110°C for 6 hours yields the bicyclic intermediate with 67% efficiency . This step leverages the ethoxalyl group’s reactivity to form the pyridine ring, with the reaction mechanism proceeding via keto-enol tautomerization and subsequent cyclodehydration (Fig. 1A) .

Table 1: Annelation Conditions and Yields

Active Methylene CompoundSolventTemperature (°C)Time (h)Yield (%)
Dimethyl malonateAcetic anhydride110667
Ethyl cyanoacetateToluene120858
AcetylacetoneDMF100545

Critical parameters include the electron-withdrawing nature of the active methylene compound and the dehydrating agent’s strength. Acetic anhydride outperforms toluene or DMF in promoting cyclization due to its dual role as solvent and dehydrating agent .

Regioselective Methoxylation and Methylation

Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. For instance, treating the annelated product with sodium methoxide in methanol at 60°C installs the 5-methoxy group with 82% yield . Steric hindrance from the 3,5-dimethylpyridine moiety necessitates careful control of reaction time to prevent over-alkylation.

Key Reaction:

Imidazo[4,5b]pyridine+CH3ONaMeOH, 60°C5-Methoxy derivative[4]\text{Imidazo[4,5b]pyridine} + \text{CH}_3\text{ONa} \xrightarrow{\text{MeOH, 60°C}} \text{5-Methoxy derivative} \quad

Methylation at the pyridine ring’s 3 and 5 positions employs methyl iodide and potassium carbonate in DMF, achieving 74% yield after 4 hours .

Thioether Side Chain Installation

The pyridinylmethylthio group is appended via Mitsunobu reaction or nucleophilic substitution. A patented method couples 2-chloromethyl-4-methoxy-3,5-dimethylpyridine with the imidazo[4,5b]pyridine thiol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF . This method affords 78% yield, outperforming direct thiol-displacement reactions (Table 2).

Table 2: Thioether Formation Efficiency

MethodReagentsSolventYield (%)
MitsunobuDIAD, PPh₃THF78
Nucleophilic substitutionK₂CO₃, DMFDMF62
Oxidative couplingI₂, Et₃NCH₂Cl₂54

The Mitsunobu approach benefits from mild conditions and high regioselectivity, avoiding oxidation byproducts common in iodine-mediated couplings .

Final Cyclization and Purification

Cyclization to form the imidazo[4,5b]pyridine system is achieved using hydrochloric acid in isopropanol at reflux . The reaction proceeds via protonation of the amino group, facilitating intramolecular attack of the thiolate on the adjacent carbon. Final purification via recrystallization from isopropanol/water (3:1) yields the hydrochloride salt with >99% purity .

Properties

IUPAC Name

5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-9-7-17-12(10(2)14(9)22-4)8-23-16-18-11-5-6-13(21-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRLRRBNMPMTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=CC(=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431693
Record name 5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113713-24-9
Record name 5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tenatoprazole sulfide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXK6H73NF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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